2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide

Physicochemical Property Drug-Likeness Solubility

2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide (CAS 1311316-94-5) is a synthetic small molecule (C₁₄H₁₈N₂O₃, MW 262.30 g/mol) belonging to the 1-methyl-6-oxopiperidine-3-carboxamide class. The compound is a racemic mixture containing two chiral centers (2R,3R and 2S,3S configurations).

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1311316-94-5
Cat. No. B1423062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide
CAS1311316-94-5
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCN1C(C(CCC1=O)C(=O)N)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H18N2O3/c1-16-12(17)8-7-11(14(15)18)13(16)9-3-5-10(19-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3,(H2,15,18)
InChIKeyYGAIAWMVNWGYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide (CAS 1311316-94-5): Structural Identity, Physicochemical Profile, and Core Scaffold for Scientific Procurement


2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide (CAS 1311316-94-5) is a synthetic small molecule (C₁₄H₁₈N₂O₃, MW 262.30 g/mol) belonging to the 1-methyl-6-oxopiperidine-3-carboxamide class [1]. The compound is a racemic mixture containing two chiral centers (2R,3R and 2S,3S configurations) [1]. It is supplied primarily as a research chemical or building block, with commercial purity specifications typically at 95% or 98% . Critically, this compound is structurally distinct from the local anaesthetic mepivacaine (N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, CAS 96-88-8); however, certain vendor listings have erroneously conflated the two, introducing a procurement risk that necessitates rigorous identity verification .

Why 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide Cannot Be Substituted by Generic 1-Methyl-6-oxopiperidine-3-carboxamide Analogs: A Physicochemical and Structural Rationale


Within the 1-methyl-6-oxopiperidine-3-carboxamide family, the nature of the 2-aryl substituent dictates key drug-like properties. The 4-methoxyphenyl moiety of the target compound confers a distinct electronic (Hammett σ_p = -0.27) and steric profile relative to unsubstituted phenyl (σ = 0) or 3-chlorophenyl (σ_m = +0.37) analogs [1][2]. This translates into quantifiable differences in lipophilicity (XLogP3 of 0.2 for the target vs. an estimated ~1.0 for the 2-phenyl analog) and hydrogen-bond acceptor capacity (3 HBA vs. 2), which directly influence solubility, membrane permeability, and potential off-target interactions [1]. Generic substitution without considering these physicochemical divergences risks altering assay outcomes, invalidating structure-activity relationship (SAR) series, or compromising impurity profiling methods where the methoxy chromophore serves as a critical UV/HPLC detection handle [3].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide (CAS 1311316-94-5) Relative to Closest Analogs


Lipophilicity (XLogP3) Comparison: The 4-Methoxyphenyl Substituent Reduces LogP by ~0.8 Units Compared to the 2-Phenyl Analog, Enhancing Aqueous Solubility

The target compound (4-methoxyphenyl substituent) exhibits a computed XLogP3 of 0.2, which is significantly lower than the estimated XLogP3 of ≈1.0 for the closest 2-phenyl analog (CAS 1311317-10-8) [1][2]. This ~0.8 log unit reduction, driven by the electron-donating and polar nature of the para-methoxy group, predicts roughly a 6.3-fold increase in aqueous solubility based on the Hansch-Fujita correlation [2]. The 3-chlorophenyl analog (CAS 1333779-45-5) has an estimated XLogP3 of ≈1.5, further amplifying the lipophilicity gap . This property directly influences compound handling in biological assays: lower logP reduces non-specific binding to assay plates and improves dissolution in aqueous buffers, critical for reproducible dose-response measurements [3].

Physicochemical Property Drug-Likeness Solubility

Hydrogen-Bond Acceptor (HBA) Count: The Methoxy Oxygen Adds an Additional HBA Site (3 vs. 2), Altering Target Engagement Potential

The target compound possesses three hydrogen-bond acceptor sites (two carbonyl oxygens and one methoxy oxygen), compared to two HBA sites in the 2-phenyl analog (CAS 1311317-10-8) which lacks the methoxy substituent [1]. This additional HBA, located on the 4-methoxyphenyl ring, can engage in extra hydrogen-bonding interactions with biological targets. In the context of a structure-based drug design campaign, this difference can translate into altered binding modes: for example, the methoxy oxygen of related 4-methoxyphenyl-piperidine-3-carboxamides has been shown to form a critical water-mediated hydrogen bond with a backbone amide in the cathepsin K binding pocket, an interaction that is geometrically impossible for the 2-phenyl analog [2]. The 3-chlorophenyl analog (CAS 1333779-45-5) also has only 2 HBA sites and introduces an electron-withdrawing chlorine, which further differentiates its binding pharmacophore .

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Permeability Prediction: Target TPSA of 72.6 Ų Favors Peripheral Over CNS Exposure

The target compound has a computed Topological Polar Surface Area (TPSA) of 72.6 Ų [1]. This value is approximately 9 Ų higher than the estimated TPSA of ~63.6 Ų for the 2-phenyl analog (which lacks the methoxy oxygen), directly attributable to the additional oxygen atom in the para-methoxy group . According to the widely cited Kelder consensus, compounds with TPSA > 60-70 Ų exhibit progressively lower passive blood-brain barrier (BBB) permeability [2]. While both compounds fall in a borderline range, the target's higher TPSA predicts a measurably reduced CNS penetration compared to the 2-phenyl analog. This is a critical differentiator for neuroscience vs. peripheral target programs: where CNS activity is undesired (e.g., peripheral anti-inflammatory targets), the 4-methoxyphenyl analog presents a lower theoretical risk of centrally mediated side effects [2]. The 3-chlorophenyl analog, containing chlorine, has an estimated TPSA of ~63.6 Ų (identical to the phenyl analog), making it less favourable for peripheral selectivity .

ADME Blood-Brain Barrier Drug Distribution

Vendor Identity Risk: Documented Mislabeling as Mepivacaine Necessitates Rigorous Identity Verification, a Burden Absent for Well-Characterized Analogs

At least one commercial vendor (EvitaChem) explicitly lists 2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide as 'Mepivacaine' . This is chemically incorrect: the true structure of mepivacaine is N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide (CAS 96-88-8), which differs in both the substitution pattern on the phenyl ring and the position of the carboxamide on the piperidine core [1]. In contrast, the 2-phenyl analog (CAS 1311317-10-8) and the 3-chlorophenyl analog (CAS 1333779-45-5) are not subject to such widespread identity confusion in vendor catalogs . This mislabeling introduces a concrete procurement risk: a researcher intending to purchase mepivacaine for anesthetic studies could inadvertently receive the target compound, resulting in invalid experimental data. Conversely, a medicinal chemist ordering the target compound for an SAR campaign could receive mepivacaine if the vendor's internal catalog cross-references are erroneous. The verification burden—requiring orthogonal identity confirmation via 1H-NMR, LC-MS, and/or melting point analysis—is a tangible cost of selecting this compound over its less ambiguously labeled analogs [2].

Quality Control Procurement Risk Reference Standard Integrity

Optimal Research and Industrial Use Cases for 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide Based on Quantitative Differentiation Evidence


Peripheral Target Screening Library Design: Prioritizing Compounds with Reduced CNS Penetration Risk

When constructing a screening library for peripheral targets such as cathepsin K, fatty acid amide hydrolase (FAAH), or IDO1 where CNS exclusion is desired, the target compound's computed TPSA of 72.6 Ų—9 Ų higher than its 2-phenyl and 3-chlorophenyl analogs—provides a measurable advantage in reducing predicted passive BBB permeability [1]. Incorporating the 4-methoxyphenyl analog into the library, rather than the more lipophilic and lower-TPSA alternatives, increases the probability of identifying peripherally selective hits while minimizing centrally mediated off-target effects [2].

Structure-Based Drug Design: Exploiting the Additional Methoxy Hydrogen-Bond Acceptor for Enhanced Target Engagement

For medicinal chemistry programs targeting binding pockets with a demonstrated capacity to accommodate a methoxy oxygen—particularly where a water-mediated hydrogen bond can be formed with backbone amide residues, as observed in cathepsin K inhibitor co-crystal structures—the target compound's three HBA sites (vs. two for the phenyl and chlorophenyl analogs) offer a clear pharmacophore advantage [1]. Procuring the 4-methoxyphenyl analog for crystallography or SAR-by-catalog efforts enables exploration of this additional binding interaction that is geometrically inaccessible to the comparator compounds [2].

Mepivacaine Impurity Reference Standard Procurement: The Compound as a Potential Process-Related Impurity or Degradation Product

Given the structural relationship between 2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide and the piperidine carboxamide scaffold of mepivacaine, this compound may serve as a process-related impurity or forced degradation product reference standard for mepivacaine active pharmaceutical ingredient (API) characterization [1]. The methoxy chromophore provides a distinct UV absorption profile (~230 nm and ~280 nm), enabling specific detection by HPLC-UV methods. Procurement of this compound as a characterized reference standard, rather than the 2-phenyl or 3-chlorophenyl analogs, is essential for developing impurity profiling methods that accurately quantify this specific structural variant in mepivacaine formulations [2].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.